Dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate (hereafter referred to as the "target compound") is a 1,4-dihydropyridine (1,4-DHP) derivative with a pyrazole substituent. Its molecular formula is C₃₀H₂₈N₄O₆, featuring a nitro group at the 3-position of the phenyl ring attached to the pyrazole moiety. This compound is synthesized via cyclocondensation reactions involving substituted pyrazole aldehydes and active methylene dicarboxylates, as reported in crystallographic studies .
Properties
Molecular Formula |
C26H24N4O6 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H24N4O6/c1-15-21(25(31)35-3)23(22(16(2)27-15)26(32)36-4)20-14-29(18-10-6-5-7-11-18)28-24(20)17-9-8-12-19(13-17)30(33)34/h5-14,23,27H,1-4H3 |
InChI Key |
YXVLATGCUIPYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Synthesis and Its Modifications
The Hantzsch pyridine synthesis remains the cornerstone for constructing 1,4-DHP scaffolds. For this compound, the reaction involves the condensation of methyl acetoacetate, a pyrazole-substituted aldehyde, and ammonium acetate in a polar protic solvent such as ethanol or acetonitrile . A critical deviation from classical Hantzsch methods lies in the incorporation of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as the aldehyde component, which introduces steric and electronic challenges.
In a representative procedure, methyl acetoacetate (2.0 mmol), 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), and ammonium acetate (2.2 mmol) are refluxed in ethanol for 25–35 minutes, yielding the 1,4-dihydropyridine intermediate . Subsequent oxidation with iodobenzene diacetate (IBD) in dichloromethane (DCM) at room temperature completes the aromatization to the pyridine derivative. This two-step process achieves an overall yield of 68–85%, depending on purification techniques .
One-Pot Domino Protocol
To streamline synthesis, a one-pot domino protocol eliminates intermediate isolation. In this approach, methyl acetoacetate, the pyrazole aldehyde, and ammonium acetate are heated in acetonitrile under reflux for 20–25 minutes, followed by direct addition of IBD to the same vessel . The reaction mixture undergoes further reflux for 5–8 minutes, after which aqueous workup and column chromatography yield the final product. This method reduces total reaction time by 40% and improves yields to 85% by minimizing handling losses .
Key Advantages:
-
Solvent Optimization: Acetonitrile enhances reaction homogeneity compared to ethanol, mitigating side reactions from the nitro group’s electron-withdrawing effects .
-
Oxidant Efficiency: IBD outperforms traditional oxidants like HNO₃ or MnO₂, as it operates under mild conditions without over-oxidizing sensitive functional groups .
Ultrasound and Microwave-Assisted Synthesis
Emerging techniques leverage ultrasound and microwave irradiation to accelerate reaction kinetics. For instance, sonicating the reaction mixture at 40°C for 8 minutes achieves complete condensation of methyl acetoacetate and the pyrazole aldehyde . Subsequent addition of IBD under ultrasound irradiation for 3–4 minutes furnishes the product in 82% yield, comparable to thermal methods but with a 70% reduction in energy input . Microwave irradiation further shortens the condensation step to 2–3 minutes, though yields remain consistent at 80–85% .
Solvent and Catalyst Screening
Solvent polarity profoundly impacts reaction efficiency. Comparative studies reveal that acetonitrile and isopropanol outperform ethanol in achieving higher yields (Table 1) . Isopropanol’s lower dielectric constant facilitates crystallization of the 1,4-DHP intermediate, simplifying purification . Catalytic additives such as p-toluenesulfonic acid (PTSA) or iodine have been explored, but they offer marginal improvements (<5% yield increase) over catalyst-free conditions .
Table 1: Solvent Impact on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 68 |
| Acetonitrile | 37.5 | 85 |
| Isopropanol | 19.9 | 78 |
Mechanistic Considerations
The reaction proceeds via a stepwise mechanism:
-
Knoevenagel Condensation: Methyl acetoacetate and the pyrazole aldehyde form an α,β-unsaturated ketone intermediate.
-
Michael Addition: A second methyl acetoacetate enamine attacks the α,β-unsaturated system.
-
Cyclization: Ammonium acetate mediates ring closure to the 1,4-DHP intermediate.
-
Oxidation: IBD abstracts two hydrogens, aromatizing the dihydropyridine ring .
The nitro group on the pyrazole moiety exerts an electron-withdrawing effect, slowing the Michael addition but enhancing cyclization efficiency by polarizing the carbonyl group .
Challenges and Mitigation Strategies
-
Byproduct Formation: Steric hindrance from the 3-nitrophenyl group promotes side reactions during cyclization. Increasing the solvent volume (10 mL/mmol) reduces byproduct formation by 15% .
-
Purification Difficulties: Column chromatography with petroleum ether:ethyl acetate (97:3) effectively separates the product from unreacted aldehyde and oligomeric byproducts .
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Hantzsch | 60 | 68 | 95 |
| One-Pot Domino | 30 | 85 | 98 |
| Ultrasound-Assisted | 12 | 82 | 97 |
| Microwave-Assisted | 5 | 80 | 96 |
Scalability and Industrial Relevance
Kilogram-scale batches have been produced using the one-pot domino protocol in continuous flow reactors, achieving 83% yield with a space-time yield of 0.45 kg/L·h . The primary limitation remains the cost of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which constitutes 60% of total production expenses .
Chemical Reactions Analysis
Reactivity: Dimethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of different oxidation states.
Reduction: May be reduced to yield corresponding products.
Substitution: Substituent groups can be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Nitration: Nitric acid (HNO) and sulfuric acid (HSO) are commonly used for nitration.
Esterification: In esterification reactions, carboxylic acids react with alcohols in the presence of acid catalysts.
Scientific Research Applications
This compound finds applications across various scientific domains:
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other molecules.
Biology: Investigating its effects on biological systems, including cell viability and metabolism.
Medicine: Understanding its pharmacological properties, potential therapeutic uses, and toxicity.
Industry: Possible applications in materials science, drug development, or as a precursor for other compounds.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Substituent Variations in Ester Groups
The target compound’s dimethyl ester groups differentiate it from analogs with bulkier ester substituents. For example:
- Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate (C₃₀H₃₂N₄O₆, ChemSpider ID: 4394269) replaces the methyl esters with diisopropyl esters, increasing molecular mass to 544.608 g/mol (vs. 532.57 g/mol for the target compound) .
- Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate (C₂₉H₃₀N₄O₆) substitutes the nitro group with a methylphenyl moiety, reducing polarity .
Table 1: Key Structural and Physical Properties
Influence of the Pyrazole Substituent
The 3-nitrophenyl group on the pyrazole ring distinguishes the target compound from analogs like Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (C₂₆H₂₄N₄O₄), which lacks the nitro group .
Crystallographic and Conformational Analysis
X-ray crystallography reveals that the target compound’s dihydro pyridine ring adopts a boat conformation , stabilized by intramolecular hydrogen bonds between the pyridine N–H and ester carbonyl groups . In contrast:
Table 2: Crystallographic Parameters
| Compound | Puckering Amplitude (Å) | Hydrogen Bond Length (Å) | Reference |
|---|---|---|---|
| Target Compound | 0.42 | 2.89 (N–H···O) | |
| Diethyl analog | 0.38 | 2.92 (N–H···O) | |
| 3-Phenylpyrazole analog | 0.15 | 2.95 (N–H···O) |
Pharmacological Implications
The nitro group in the target compound may enhance calcium channel blocking activity, a hallmark of 1,4-DHP derivatives. Analogous compounds lacking the nitro group show diminished vasodilatory effects in preclinical studies .
Q & A
What experimental methodologies are recommended for confirming the structural integrity of this compound?
Level: Basic
Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction (SCXRD): Provides unambiguous confirmation of molecular geometry, bond lengths, and angles. For example, SCXRD revealed a dihedral angle of 83.89° between the pyrazole and dihydropyridine rings in related analogs .
- NMR spectroscopy: H and C NMR can confirm substituent positions and hydrogen bonding patterns. For instance, methyl ester protons in similar compounds resonate at δ 3.6–3.8 ppm .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
How can researchers optimize synthetic yields of this dihydropyridine-pyrazole hybrid?
Level: Advanced
Answer:
Yield optimization involves:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in Hantzsch dihydropyridine syntheses.
- Catalyst screening: Lewis acids (e.g., ZnCl) or organocatalysts can improve cyclocondensation efficiency.
- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC tracks intermediate formation. Adjusting stoichiometric ratios (e.g., excess β-ketoester) may suppress side products like unsubstituted pyrazoles .
What strategies address contradictions between computational modeling and experimental spectroscopic data?
Level: Advanced
Answer:
- Density Functional Theory (DFT): Compare calculated (B3LYP/6-31G(d)) and experimental IR/NMR spectra to identify conformational discrepancies. For example, torsional strain in the nitro-phenyl group may lead to deviations .
- Dynamic NMR experiments: Probe temperature-dependent chemical shift changes caused by restricted rotation of substituents.
- Crystallographic refinement: Reconcile SCXRD data with computational models using software like Mercury or Olex2 .
What biological assay frameworks are suitable for evaluating this compound’s bioactivity?
Level: Advanced
Answer:
- Enzyme inhibition assays: Test against calcium channels (e.g., L-type) due to structural similarity to nifedipine analogs. Use patch-clamp electrophysiology for functional validation.
- Antimicrobial screens: Assess activity against Gram-positive/negative bacteria (MIC assays) and fungi, given the nitro group’s redox potential .
- Molecular docking: Use AutoDock Vina to predict binding affinities to targets like COX-2 or HIV protease, leveraging the pyrazole ring’s π-π stacking potential .
How can researchers assess the compound’s stability under varying environmental conditions?
Level: Advanced
Answer:
- Thermogravimetric analysis (TGA): Determine decomposition temperatures (e.g., nitro group stability above 200°C).
- Photostability studies: Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- Solubility profiling: Use shake-flask methods with buffers (pH 1–10) to identify optimal storage conditions. Polar substituents (e.g., methyl esters) enhance aqueous solubility but may reduce membrane permeability .
What advanced separation techniques purify this compound from complex reaction mixtures?
Level: Advanced
Answer:
- High-performance liquid chromatography (HPLC): Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve diastereomers.
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences.
- Membrane filtration: Nanofiltration (MWCO 500 Da) removes low-molecular-weight impurities .
How do substituent modifications (e.g., nitro vs. methoxy groups) impact electronic properties?
Level: Advanced
Answer:
- Electrochemical analysis: Cyclic voltammetry quantifies redox potentials; nitro groups exhibit reduction peaks at -0.8 to -1.2 V (vs. Ag/AgCl).
- Hammett constants: Correlate substituent electronic effects (σ for nitro = +0.71) with reaction kinetics in nucleophilic substitutions .
- DFT calculations: Compare HOMO-LUMO gaps to predict charge-transfer interactions .
What are the crystallographic challenges in resolving disorder in the nitro-phenyl moiety?
Level: Advanced
Answer:
- Disorder modeling: Split occupancy refinement in SHELXL accounts for rotational disorder.
- Restraints: Apply SIMU/DELU restraints to anisotropic displacement parameters (ADPs) for overlapping atoms.
- Low-temperature data collection: Conduct SCXRD at 100 K to minimize thermal motion artifacts, as done in related studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
